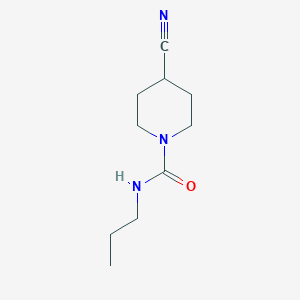

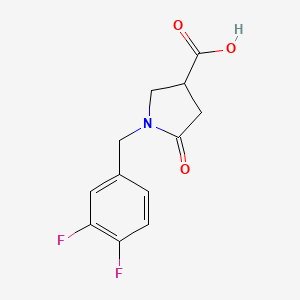

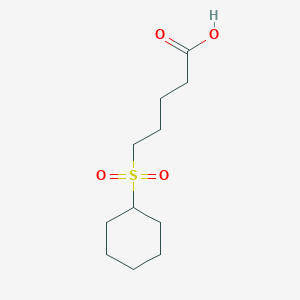

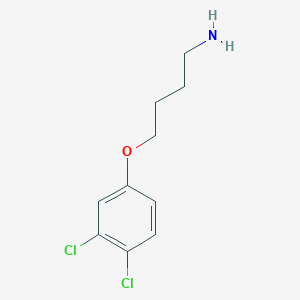

![molecular formula C13H27Cl2N3O B1400883 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride CAS No. 955027-66-4](/img/structure/B1400883.png)

4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride: is a valuable intermediate in the synthesis of various therapeutic agents. Its structural complexity allows for the creation of diverse pharmacophores by functionalizing its piperidine and diazepanone moieties. This compound is particularly useful in the development of molecules with potential activity against central nervous system disorders due to its ability to cross the blood-brain barrier .

Pharmacology: Drug Discovery and Development

In pharmacology, this compound’s derivatives are explored for their potential as drug candidates. The piperidine ring, a common motif in many pharmacologically active compounds, can interact with a variety of biological targets. Research indicates that modifications to the piperidine ring can lead to compounds with significant activity in areas such as analgesia, antidepressants, and antipsychotics .

Biochemistry: Enzyme Inhibition Studies

Biochemists utilize 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride to study enzyme inhibition. The compound can serve as a scaffold for developing inhibitors against enzymes like proteases or kinases, which play crucial roles in various diseases. By attaching different substituents to the core structure, researchers can create a library of compounds for high-throughput screening .

Neuroscience: Neurotransmitter Receptor Modulation

Neuroscientists are interested in this compound for its potential to modulate neurotransmitter receptors. It can be used to synthesize ligands for receptors such as GABA, serotonin, and dopamine, which are vital for understanding brain function and treating neurological diseases. The compound’s ability to be modified allows for the fine-tuning of its interaction with these receptors .

Molecular Biology: Probing Cellular Processes

In molecular biology, 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride can be tagged with fluorescent markers or other probes to study cellular processes. Its incorporation into larger biomolecules can help in visualizing and tracking the behavior of cells under various conditions, aiding in the understanding of cellular mechanisms .

Analytical Chemistry: Chromatographic Standards

Lastly, in analytical chemistry, this compound can be used as a standard in chromatographic methods such as HPLC or GC-MS. Its unique chemical properties allow it to serve as a reference point for the identification and quantification of similar compounds in complex mixtures .

Mechanism of Action

While the specific mechanism of action for “4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride” is not explicitly mentioned in the search results, piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in various therapeutic applications .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

properties

IUPAC Name |

4-(3-piperidin-1-ylpropyl)-1,4-diazepan-5-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O.2ClH/c17-13-5-6-14-7-12-16(13)11-4-10-15-8-2-1-3-9-15;;/h14H,1-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQAALNZZGIVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN2CCNCCC2=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

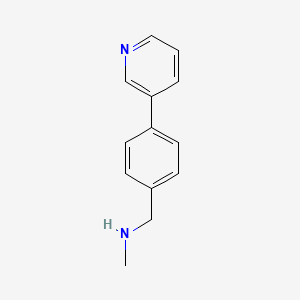

![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)